4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine
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Description
4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a useful research compound. Its molecular formula is C14H23N5OS and its molecular weight is 309.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.16233155 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that some 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s known that apoptosis, a form of programmed cell death, involves a variety of biochemical pathways including the intrinsic and extrinsic apoptotic pathways .
Pharmacokinetics
The cytotoxic activities of similar 1,2,4-triazole derivatives against cancer cell lines suggest that these compounds may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Properties
IUPAC Name |
[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5OS/c1-17-13(15-11-16-17)10-18-4-2-3-12(9-18)14(20)19-5-7-21-8-6-19/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWVHFOXIOXCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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